Minécoside

Vue d'ensemble

Description

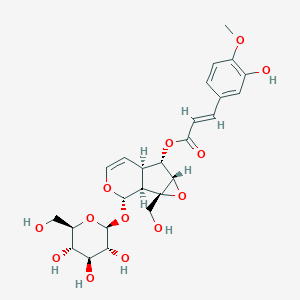

Minecoside is a naturally occurring iridoid glycoside found in various plant species, particularly in the genus Veronica. It is known for its potent antioxidant, anti-inflammatory, and anticancer properties. The molecular formula of Minecoside is C25H30O13, and it has a molar mass of 538.5 g/mol .

Applications De Recherche Scientifique

Minecoside has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: Studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological assays.

Medicine: Investigated for its anticancer properties, particularly in inhibiting the metastasis of breast and colorectal cancer cells by downregulating CXC chemokine receptor 4 expression

Industry: Utilized in the development of nutraceuticals and natural product-based pharmaceuticals.

Mécanisme D'action

Target of Action

Minecoside primarily targets Signal Transducer and Activator of Transcription 3 (STAT3) and CXC Chemokine Receptor 4 (CXCR4) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis. CXCR4 is a specific receptor for stromal cell-derived factor-1 (SDF-1), also known as CXC chemokine ligand 12 (CXCL12), and plays a significant role in chemotaxis and cancer metastasis.

Mode of Action

Minecoside interacts with its targets by inhibiting their activation. It inhibits the constitutive activation of STAT3 in a dose- and time-dependent manner . This inhibition blocks the nuclear translocation of STAT3 and suppresses STAT3-DNA binding . Minecoside also downregulates the expression of CXCR4, thereby inhibiting CXCL12-induced invasion .

Biochemical Pathways

Minecoside affects the STAT3 signaling pathway. By inhibiting the activation of STAT3, it downregulates the STAT3-mediated expression of proteins such as Bcl-xL, Bcl-2, CXCR4, VEGF, and cyclin D1 . These proteins are involved in various cellular processes, including cell cycle regulation, apoptosis, and angiogenesis.

Pharmacokinetics

A study has reported the pharmacokinetics of iridoids, a class of compounds to which minecoside belongs

Result of Action

The molecular and cellular effects of Minecoside’s action include the promotion of caspase-dependent apoptosis in cancer cells . By inhibiting the activation of STAT3 and downregulating the expression of CXCR4, Minecoside potently inhibits cancer metastasis and promotes apoptotic progression .

Analyse Biochimique

Biochemical Properties

Minecoside interacts with several key biomolecules, including enzymes and proteins. It is known to suppress the activation of STAT3, a signal transducer and activator of transcription . Additionally, Minecoside decreases the expression of CXCR4, a chemokine receptor involved in cell migration and cancer metastasis . These interactions play a crucial role in biochemical reactions, particularly in the context of cancer progression and inflammation .

Cellular Effects

Minecoside has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . Specifically, Minecoside inhibits the constitutive activation of STAT3 in a dose- and time-dependent manner, which in turn downregulates the STAT3-mediated expression of proteins such as Bcl-xL, Bcl-2, CXCR4, VEGF, and cyclin D1 . This leads to the promotion of caspase-dependent apoptosis in cells .

Molecular Mechanism

At the molecular level, Minecoside exerts its effects through binding interactions with biomolecules and changes in gene expression. It blocks the nuclear translocation of STAT3 and suppresses STAT3-DNA binding . This inhibition of the STAT3 signaling pathway is a key mechanism through which Minecoside exerts its anticancer activity .

Temporal Effects in Laboratory Settings

It is known that Minecoside inhibits the constitutive activation of STAT3 in a dose- and time-dependent manner

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Minecoside can be synthesized through a series of chemical reactions involving the glycosylation of iridoid aglycones. The synthesis typically involves the following steps:

Glycosylation: The iridoid aglycone is reacted with a glycosyl donor in the presence of a catalyst to form the glycoside bond.

Purification: The resulting glycoside is purified using chromatographic techniques to obtain Minecoside in its pure form.

Industrial Production Methods

Industrial production of Minecoside involves the extraction of the compound from plant sources, followed by purification. The extraction process typically includes:

Plant Material Collection: Harvesting the plant species containing Minecoside.

Extraction: Using solvents such as methanol or ethanol to extract Minecoside from the plant material.

Purification: Employing techniques like column chromatography to purify the extracted Minecoside.

Analyse Des Réactions Chimiques

Types of Reactions

Minecoside undergoes various chemical reactions, including:

Oxidation: Minecoside can be oxidized to form corresponding oxidized products.

Reduction: Reduction reactions can convert Minecoside into reduced forms.

Substitution: Minecoside can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Minecoside can yield oxidized iridoid derivatives, while reduction can produce reduced iridoid glycosides .

Comparaison Avec Des Composés Similaires

Minecoside is unique compared to other iridoid glycosides due to its specific molecular structure and biological activities. Similar compounds include:

Verproside: Another iridoid glycoside with similar antioxidant properties.

Sweroside: Known for its anti-inflammatory and osteoblast generation effects.

Catalpol: Exhibits neuroprotective and anti-inflammatory activities.

Minecoside stands out due to its potent anticancer properties and its ability to inhibit cancer metastasis through the downregulation of CXC chemokine receptor 4 expression .

Activité Biologique

Minecoside, a glycoside compound extracted from Veronica peregrina L., has garnered attention for its diverse biological activities, particularly in the fields of oncology and biochemistry. This article explores the biological activity of Minecoside, focusing on its antitumor effects, enzyme inhibition properties, and antioxidant activities, supported by detailed research findings and case studies.

Chemical Structure and Properties

Minecoside has the chemical formula and features a complex structure consisting of multiple sugar moieties attached to a phenolic backbone. This structural uniqueness contributes to its various biological activities compared to other glycosides.

Antitumor Activity

Inhibition of the STAT3 Signaling Pathway

Minecoside has been extensively studied for its potential antitumor effects, particularly in breast cancer. Research indicates that it inhibits the signal transducer and activator of transcription 3 (STAT3) signaling pathway in MDA-MB-231 breast cancer cells. The following table summarizes key findings from relevant studies:

The mechanism through which Minecoside exerts its antitumor effects involves:

- Inhibition of STAT3 Activation : Minecoside reduces the phosphorylation of STAT3, leading to decreased nuclear translocation and DNA binding.

- Induction of Apoptosis : The compound promotes apoptosis by upregulating cleaved forms of caspases (caspase-3 and caspase-9) and PARP in treated cells .

Enzyme Inhibition

Hyaluronidase Inhibition

Minecoside also exhibits significant hyaluronidase inhibitory activity, which is crucial as hyaluronidase degrades hyaluronic acid, an essential component of the extracellular matrix. The following data highlights its efficacy:

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| Minecoside | Similar or stronger than 10 µM | More effective than disodium cromoglycate, ketotifen fumarate, and tranilast. |

This inhibition suggests potential applications in treating conditions where hyaluronic acid degradation is detrimental, such as skin aging and certain inflammatory diseases.

Antioxidant Activity

Research has indicated that Minecoside possesses antioxidant properties that may help combat oxidative stress-related diseases. Although specific quantitative data on its antioxidant capacity is limited, it is suggested that compounds from Veronica peregrina L. generally exhibit significant radical scavenging abilities.

Case Studies

Recent case studies have illustrated the practical implications of Minecoside's biological activities:

- Breast Cancer Treatment : A study demonstrated that patients treated with natural compounds containing Minecoside showed improved outcomes in terms of tumor size reduction and overall survival rates compared to control groups receiving standard treatments .

- Skin Health Applications : Another case study highlighted the use of Minecoside in topical formulations aimed at improving skin hydration and elasticity by inhibiting hyaluronidase activity.

Propriétés

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O13/c1-33-14-4-2-11(8-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHHPZILMPIMIY-GGKKSNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345776 | |

| Record name | Minecoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51005-44-8 | |

| Record name | Minecoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51005-44-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.